molecular formula C11H14N2O4 B2736723 N-(3-methoxypropyl)-4-nitrobenzamide CAS No. 285987-12-4

N-(3-methoxypropyl)-4-nitrobenzamide

Cat. No.: B2736723
CAS No.: 285987-12-4
M. Wt: 238.243
InChI Key: COMGTTCZMUGTCZ-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to the benzene ring and a methoxypropyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 3-methoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methoxypropyl)-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)acrylamide: Shares the methoxypropyl group but differs in the presence of an acrylamide moiety instead of a benzamide structure.

    4-amino-N-(3-methoxypropyl)benzamide: Similar structure but with an amino group instead of a nitro group.

    N-(3-methoxypropyl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group

Uniqueness

N-(3-methoxypropyl)-4-nitrobenzamide is unique due to the combination of its nitro and methoxypropyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .

Properties

IUPAC Name

N-(3-methoxypropyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-17-8-2-7-12-11(14)9-3-5-10(6-4-9)13(15)16/h3-6H,2,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMGTTCZMUGTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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